Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- typically involves a two-step process. The first step is a Lewis acid-promoted Friedel–Crafts reaction, which introduces the fluorenyl groups onto the thiophene ring. This is followed by an oxidation process to achieve the final product .
Industrial Production Methods
Techniques such as chromatography-free synthesis and the use of Grignard reagents or direct arylation are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a wide range of functionalized thiophene derivatives .
Scientific Research Applications
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- has several scientific research applications:
Organic Semiconductors: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific optoelectronic characteristics.
Biological Research: While less common, the compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism by which thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- exerts its effects is primarily related to its electronic structure. The conjugated system of the thiophene and fluorenyl groups allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved are typically those associated with organic semiconductors, where the compound facilitates the movement of electrons or holes through the material .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3,4-diphenylthiophene: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, affecting its electronic properties.
2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Another related compound with hexyl groups, used in electroluminescent materials.
Uniqueness
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- is unique due to the presence of diphenyl groups, which enhance its stability and electronic properties compared to similar compounds with different substituents. This makes it particularly valuable for applications in organic electronics and materials science .
Properties
CAS No. |
487059-90-5 |
---|---|
Molecular Formula |
C54H36S |
Molecular Weight |
716.9 g/mol |
IUPAC Name |
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C54H36S/c1-5-17-39(18-6-1)53(40-19-7-2-8-20-40)47-27-15-13-25-43(47)45-31-29-37(35-49(45)53)51-33-34-52(55-51)38-30-32-46-44-26-14-16-28-48(44)54(50(46)36-38,41-21-9-3-10-22-41)42-23-11-4-12-24-42/h1-36H |
InChI Key |
IBZSMPRZUSPJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
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